molecular formula C9H7F4NO2 B1409318 Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate CAS No. 1227576-19-3

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

Cat. No. B1409318
M. Wt: 237.15 g/mol
InChI Key: JHVSIBRYMZEDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for Ethyl 2-(trifluoromethyl)nicotinate is 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate are not provided in the search results. For detailed information on its reactivity and potential reactions, it’s recommended to refer to peer-reviewed articles or technical documents related to the compound .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has a molecular weight of 237.15 g/mol. Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate serves as an intermediate in the synthesis of various complex organic compounds. For instance, it was used in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, which are valuable in developing new pharmacological agents (Eichler et al., 1976). Additionally, it played a crucial role in creating novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues, emphasizing its importance in pharmaceutical research (Suez et al., 1993).

Development of Anti-Infective Agents

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has been instrumental in the development of anti-infective agents. A significant application was its use in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for new anti-infective drugs. This process emphasized safety and economy, highlighting the chemical's utility in large-scale pharmaceutical production (Mulder et al., 2013).

Fluoromethylation in Organic Chemistry

The compound is relevant in fluoromethylation, an important process in organic chemistry, especially in creating pharmaceuticals and agrochemicals. Its structure, containing fluoromethyl groups, makes it a significant subject in studies involving the development of new protocols for tri- and difluoromethylation of various molecular skeletons (Koike & Akita, 2016).

Prodrug Design and Drug Delivery

In drug design and delivery, ethyl 2-fluoro-5-(trifluoromethyl)nicotinate and its derivatives have been explored for their potential as prodrugs. For example, the fluorophilicity of various nicotinic acid esters was studied to understand their suitability in fluorocarbon-based drug delivery systems, demonstrating the compound's versatility in medicinal chemistry (Ojogun et al., 2010).

Safety And Hazards

Ethyl 2-(trifluoromethyl)nicotinate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335, and precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVSIBRYMZEDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201156
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

CAS RN

1227576-19-3
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.